molecular formula C19H16O4 B13940814 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-

Cat. No.: B13940814
M. Wt: 308.3 g/mol
InChI Key: WJEQUHMRCIOHRI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and phenylmethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- typically involves multiple steps One common method starts with the nitration of naphthalene to form 2-nitronaphthalene This intermediate is then subjected to a series of reactions, including reduction, methylation, and carboxylation, to introduce the methoxy and carboxylic acid groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the methoxy and phenylmethoxy groups.

    7-Methoxy-2-naphthalenecarboxylic acid: Contains only the methoxy group.

    4-Phenylmethoxy-2-naphthalenecarboxylic acid: Contains only the phenylmethoxy group.

Uniqueness

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

7-methoxy-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-22-16-7-8-17-14(10-16)9-15(19(20)21)11-18(17)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21)

InChI Key

WJEQUHMRCIOHRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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